Cas no 78941-93-2 (7-Chloro-8-Methylquinoline)

7-Chloro-8-Methylquinoline structure
7-Chloro-8-Methylquinoline structure
商品名:7-Chloro-8-Methylquinoline
CAS番号:78941-93-2
MF:C10H8ClN
メガワット:177.630221366882
MDL:MFCD09743893
CID:60040
PubChem ID:13090783

7-Chloro-8-Methylquinoline 化学的及び物理的性質

名前と識別子

    • 7-Chloro-8-methylquinoline
    • Quinoline, 7-chloro-8-methyl-
    • 7-chloro-8-methyl-quinoline
    • KSC494E4D
    • 7-chloranyl-8-methyl-quinoline
    • NKWDCLXGUJHNHS-UHFFFAOYSA-N
    • STL555017
    • BBL101221
    • TRA0073650
    • RP23908
    • SY021168
    • AB0026740
    • ST2406562
    • W8475
    • 941C932
    • A83
    • 7-Chloro-8-methylquinoline (ACI)
    • 7-Chloro-8-Methylquinoline
    • MDL: MFCD09743893
    • インチ: 1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3
    • InChIKey: NKWDCLXGUJHNHS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(C)=C2C(C=CC=N2)=CC=1

計算された属性

  • せいみつぶんしりょう: 177.03500
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 12.9
  • 互変異性体の数: 何もない

じっけんとくせい

  • ふってん: 278℃ at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.19660

7-Chloro-8-Methylquinoline セキュリティ情報

7-Chloro-8-Methylquinoline 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Chloro-8-Methylquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D956219-10g
7-Chloro-8-methylquinoline
78941-93-2 98%
10g
$145 2024-06-07
Enamine
EN300-96438-2.5g
7-chloro-8-methylquinoline
78941-93-2 95%
2.5g
$35.0 2024-05-21
Enamine
EN300-96438-5.0g
7-chloro-8-methylquinoline
78941-93-2 95%
5.0g
$60.0 2024-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-300079-1g
7-Chloro-8-methylquinoline,
78941-93-2
1g
¥1053.00 2023-09-05
Enamine
EN300-96438-0.05g
7-chloro-8-methylquinoline
78941-93-2 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-96438-0.1g
7-chloro-8-methylquinoline
78941-93-2 95%
0.1g
$19.0 2024-05-21
Chemenu
CM121481-10g
7-Chloro-8-methylquinoline
78941-93-2 98%
10g
$145 2024-07-23
TRC
C369355-10 g
7-Chloro-8-methylquinoline
78941-93-2
10g
$ 430.00 2022-01-10
Chemenu
CM121481-5g
7-Chloro-8-methylquinoline
78941-93-2 98%
5g
$204 2021-08-06
eNovation Chemicals LLC
D205132-5g
7-Chloro-8-methylquinoline
78941-93-2 98%
5g
$165 2024-05-24

7-Chloro-8-Methylquinoline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
リファレンス
Rh(III)-Catalyzed straightforward arylation of 8-methyl/formylquinolines using diazo compounds
Ghosh, Bidhan; Samanta, Rajarshi, Chemical Communications (Cambridge, 2019, 55(48), 6886-6889

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
リファレンス
RhIII-Catalyzed Direct Heteroarylation of C(sp3)-H and C(sp2)-H Bonds in Heterocycles with N-Heteroaromatic Boronates
Wang, Huai-Wei; Wu, Jia-Xue; Qiao, Yu-Han; Li, Yong-Fei; Li, Da-Cheng; et al, Organic Letters, 2021, 23(18), 7177-7182

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Product class 3: quinolines
Larsen, R. D.; Cai, D., Science of Synthesis, 2005, 15, 389-549

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chlorine
リファレンス
Aromatic chlorination and iodination of 8-methylquinoline. Benzyl bromination of 5-halo-8-methylquinolines
Tochilkin, A. I.; Gracheva, I. N.; Kovel'man, I. R.; Prokof'ev, E. P., Khimiya Geterotsiklicheskikh Soedinenii, 1983, (10), 1373-6

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
リファレンス
Palladium-Catalyzed C(sp3)-H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives
Maurya, Naveen Kumar; Yadav, Suman; Chaudhary, Dhananjay; Kumar, Dharmendra; Ishu, Km; et al, Journal of Organic Chemistry, 2022, 87(21), 13744-13749

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized; pH 9 - 10
リファレンス
Iodonium Ylides as Carbene Precursors in Rh(III)-Catalyzed C-H Activation
Jiang, Yuqin; Li, Pengfei; Zhao, Jie; Liu, Bingxian ; Li, Xingwei, Organic Letters, 2020, 22(19), 7475-7479

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide ;  0.5 h, rt; rt → 140 °C; 3 h, 140 °C; 1 h, 140 °C → 160 °C; 160 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, rt
リファレンス
Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides
Thakur, Dinesh Gopichand ; Sahoo, Tapan; Sen, Chiranjit; Rathod, Nilesh; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2022, 87(24), 16343-16350

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Potassium persulfate ,  Oxygen Catalysts: Silver carbonate Solvents: Diethylformamide ;  rt → 120 °C; 12 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
From Anilines to Quinolines: Iodide- and Silver-Mediated Aerobic Double C-H Oxidative Annulation-Aromatization
Wu, Jiwei; Liao, Zhixiong; Liu, Dong; Chiang, Chien-Wei; Li, Zheng; et al, Chemistry - A European Journal, 2017, 23(63), 15874-15878

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
リファレンス
Rhodium(III)-Catalyzed Intermolecular Amidation with Azides via C(sp3)-H Functionalization
Wang, Nuancheng; Li, Renhe; Li, Liubo; Xu, Shansheng; Song, Haibin; et al, Journal of Organic Chemistry, 2014, 79(11), 5379-5385

ごうせいかいろ 10

はんのうじょうけん
1.1 1 h, 160 °C; 160 °C → 100 °C
1.2 Reagents: Sodium iodide ;  100 °C → 150 °C
1.3 Reagents: Sulfuric acid ;  150 °C; 1 h, 150 °C
リファレンス
Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines
Thakur, Dinesh Gopichand ; Rathod, Nileshkumar B.; Patel, Sachinkumar D.; Patel, Dharmik M.; Patel, Raj N.; et al, Journal of Organic Chemistry, 2024, 89(2), 1058-1063

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfuric acid Catalysts: Potassium iodide Solvents: Water ;  90 min; 2 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
リファレンス
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; Wang, Peng; Zhou, De-rui, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
リファレンス
Rh-Catalyzed Direct Amination of Unactivated C(sp3)-H bond with Anthranils Under Mild Conditions
Tang, Conghui; Zou, Miancheng; Liu, Jianzhong; Wen, Xiaojin; Sun, Xiang; et al, Chemistry - A European Journal, 2016, 22(32), 11165-11169

7-Chloro-8-Methylquinoline Raw materials

7-Chloro-8-Methylquinoline Preparation Products

7-Chloro-8-Methylquinoline 関連文献

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Amadis Chemical Company Limited
(CAS:78941-93-2)7-Chloro-8-Methylquinoline
A839535
清らかである:99%
はかる:25g
価格 ($):218.0